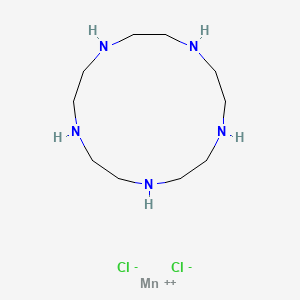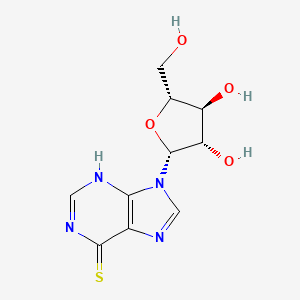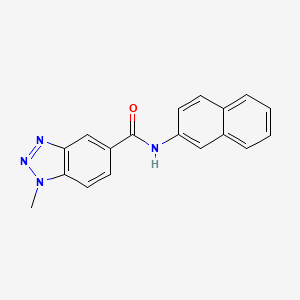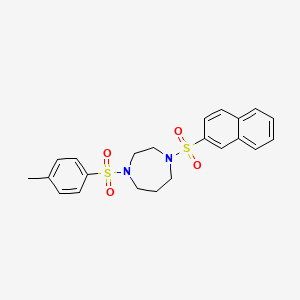
MNPAM cpd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MNPAM (N-(3-(methacryloylamino)propyl)-N-(3-(pyridin-2-yl)phenyl)methacrylamide) cpd is a synthetic polymer that has gained significant attention in the scientific community due to its unique properties. This polymer has been extensively studied for its potential applications in various fields, including drug delivery, tissue engineering, and biosensors.
Applications De Recherche Scientifique
MNPAM cpd has been extensively studied for its potential applications in various fields. In drug delivery, this compound has been used as a carrier for the controlled release of drugs. The polymer can be modified to respond to specific stimuli such as pH, temperature, and enzymes, allowing for targeted drug delivery. In tissue engineering, this compound has been used as a scaffold for the growth of cells and tissues. The polymer can be modified to support cell adhesion and proliferation, promoting tissue regeneration. In biosensors, this compound has been used as a transducer for the detection of biomolecules. The polymer can be modified to bind specifically to target biomolecules, allowing for sensitive and selective detection.
Mécanisme D'action
The mechanism of action of MNPAM cpd is based on its structure and properties. The polymer consists of a hydrophobic core and a hydrophilic shell, allowing for the encapsulation of hydrophobic drugs and the formation of stable micelles. The polymer can also be modified to have specific functional groups that can interact with target biomolecules, allowing for targeted drug delivery and biosensing.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and immunogenicity in vitro and in vivo. The polymer is biocompatible and biodegradable, allowing for safe and effective use in various applications. The biochemical and physiological effects of this compound depend on its specific modifications and applications.
Avantages Et Limitations Des Expériences En Laboratoire
MNPAM cpd has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. The polymer can be modified to have specific functional groups and properties, allowing for tailored applications. However, the limitations of this compound include its potential for batch-to-batch variability, difficulty in purification, and limited scalability.
Orientations Futures
There are several future directions for the research and development of MNPAM cpd. These include the optimization of synthesis methods, the development of new modifications and applications, and the investigation of its potential for clinical use. Further research is needed to fully understand the properties and potential of this unique polymer.
In conclusion, this compound is a synthetic polymer that has gained significant attention in the scientific community due to its unique properties. The polymer has potential applications in various fields, including drug delivery, tissue engineering, and biosensors. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the properties and potential of this unique polymer.
Méthodes De Synthèse
The synthesis of MNPAM cpd involves the reaction between 3-(methacryloylamino)propylamine and 3-(pyridin-2-yl)phenyl isocyanate. The reaction takes place in the presence of a solvent such as dimethylformamide (DMF) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting polymer is then purified through precipitation in a non-solvent such as diethyl ether.
Propriétés
IUPAC Name |
manganese(2+);1,4,7,10,13-pentazacyclopentadecane;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25N5.2ClH.Mn/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1;;;/h11-15H,1-10H2;2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFRIFBWDYXPAQ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCNCCN1.[Cl-].[Cl-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25Cl2MnN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934140 |
Source


|
| Record name | Manganese(2+) chloride--1,4,7,10,13-pentaazacyclopentadecane (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150996-10-4 |
Source


|
| Record name | SC 52608 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150996104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(2+) chloride--1,4,7,10,13-pentaazacyclopentadecane (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl]thio]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1224903.png)
![5-Chloro-7-[(4-ethoxyphenyl)-(3-pyridinylamino)methyl]-8-quinolinol](/img/structure/B1224904.png)

![2-[5-(1-pyrrolidinylsulfonyl)-2-thiophenyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1224906.png)
![5-[[(4-methoxyanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B1224907.png)

![N-[4-methyl-5-[2-(3-nitroanilino)-4-thiazolyl]-2-thiazolyl]acetamide](/img/structure/B1224911.png)

![4-Chloro-2-[[(1-methyl-5-phenyl-2-imidazolyl)amino]methyl]phenol](/img/structure/B1224917.png)

![3-(4-ethoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]thiourea](/img/structure/B1224919.png)
![5-bromo-N-[3-(2-oxo-1-benzopyran-3-yl)phenyl]-2-furancarboxamide](/img/structure/B1224921.png)

